(1-benzyl-1H-imidazol-2-yl)acetonitrile
Overview
Description
“(1-benzyl-1H-imidazol-2-yl)acetonitrile” is a chemical compound with the molecular formula C12H11N3 . It has a molecular weight of 197.24 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzyl group attached to an imidazole ring, which is further connected to an acetonitrile group . The InChI code for this compound is “InChI=1S/C12H11N3/c13-7-6-12-14-8-9-15 (12)10-11-4-2-1-3-5-11/h1-5,8-9H,6,10H2” and the Canonical SMILES is "C1=CC=C (C=C1)CN2C=CN=C2CC#N" .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 197.24 g/mol, a XLogP3-AA value of 1.3, and a topological polar surface area of 41.6 Ų . It has 0 hydrogen bond donors, 2 hydrogen bond acceptors, and 3 rotatable bonds .Scientific Research Applications
Synthesis of Heterocyclic Compounds
(1-benzyl-1H-imidazol-2-yl)acetonitrile is a versatile precursor in the synthesis of novel heterocyclic compounds, such as benzo[4,5]imidazo[1,2-a]pyridine derivatives. These compounds are synthesized through reactions with various ethyl 2,4-dioxo-4-arylbutanoate derivatives, showcasing its utility in creating complex molecular structures with potential applications in drug development and materials science (Goli-Garmroodi et al., 2015).
Catalysis and Organic Transformations
This chemical serves as a crucial intermediary in organic synthesis, facilitating various catalytic and transformation processes. For instance, reactions of N-alkoxycarbonylaziridines with nitriles, including acetonitrile, yield corresponding 1-alkoxycarbonyl-2-imidazolines. This demonstrates its role in synthesizing imidazoline derivatives, which have numerous chemical and pharmaceutical applications (Hiyama et al., 1973).
Photocatalysis and Material Science
This compound's utility extends to photocatalysis and material science, where it's used in the development of novel photocatalysts and electronic materials. For example, it's involved in the synthesis of benzimidazole derivatives for electrochemical studies, highlighting its relevance in creating advanced materials for electronic applications (Soylemez et al., 2015).
Molecular Recognition and Sensing
The compound also finds applications in molecular recognition and sensing technologies. For instance, it's used in the synthesis of receptors for selective detection of anions, showcasing its potential in developing sensitive and selective sensors for environmental monitoring and diagnostics (Yun et al., 2003).
Biomedical Applications
While ensuring the exclusion of direct drug use, dosage, and side effects information, it's worth noting that the chemistry involving this compound is instrumental in advancing research in biomedical applications, particularly in the synthesis of compounds with potential therapeutic properties. Its role in synthesizing densely functionalized novel compounds demonstrates the broader impact of such chemical intermediates in discovering new drugs and treatment options (Anisetti et al., 2017).
Mechanism of Action
Target of Action
Imidazole derivatives, which include this compound, have been reported to exhibit a broad range of biological activities . They are known to interact with various targets such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities . For instance, some imidazole derivatives have been found to inhibit the PqsR-controlled PpqsA-lux transcriptional reporter fusion in Pseudomonas aeruginosa at low submicromolar concentrations .
Biochemical Pathways
It has been reported that imidazole derivatives can interfere with the pqs system, one of three quorum sensing (qs) systems in pseudomonas aeruginosa, resulting in a reduction of bacterial virulence gene expression and biofilm maturation .
Result of Action
It has been reported that imidazole derivatives can reduce bacterial virulence gene expression and biofilm maturation .
Action Environment
For safe handling, it is recommended to use this compound in a well-ventilated place, avoid contact with skin and eyes, and prevent fire caused by electrostatic discharge steam .
Biochemical Analysis
Biochemical Properties
(1-benzyl-1H-imidazol-2-yl)acetonitrile plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to bind to certain proteases, altering their catalytic activity. Additionally, this compound can interact with nucleic acids, potentially affecting processes such as DNA replication and transcription. The nature of these interactions is primarily through hydrogen bonding and hydrophobic interactions, which stabilize the binding of the compound to its target biomolecules .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By modulating the activity of key signaling proteins, this compound can either promote or inhibit cell growth. Furthermore, this compound affects gene expression by interacting with transcription factors and other regulatory proteins. It also impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
The mechanism of action of this compound involves several molecular interactions. At the molecular level, it binds to specific sites on enzymes and proteins, either inhibiting or activating their function. For example, it can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation. Additionally, this compound can induce changes in gene expression by interacting with transcriptional regulators, leading to the upregulation or downregulation of target genes. These molecular interactions are crucial for the compound’s overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic flux .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a measurable response. At high doses, the compound can exhibit toxic or adverse effects, such as cellular toxicity and organ damage. These dosage-dependent effects are critical for understanding the compound’s safety and efficacy .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of key metabolic pathways, such as glycolysis and the tricarboxylic acid cycle. These interactions are essential for understanding the compound’s overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can localize to various cellular compartments, such as the cytoplasm and nucleus. Its distribution is influenced by factors such as membrane permeability and binding affinity to intracellular proteins. The localization and accumulation of this compound are crucial for its biological activity and effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular distribution of this compound is essential for its role in regulating cellular processes and maintaining cellular homeostasis .
Properties
IUPAC Name |
2-(1-benzylimidazol-2-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c13-7-6-12-14-8-9-15(12)10-11-4-2-1-3-5-11/h1-5,8-9H,6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZHQSYXCWLVBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN=C2CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355812 | |
Record name | (1-benzyl-1H-imidazol-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21125-22-4 | |
Record name | (1-benzyl-1H-imidazol-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.